Imidazole Substitution Position: 2-ylmethylamine Linker vs. Common 1-Substituted Imidazoles
The compound features a methylene bridge at the imidazole ring's 2-position (C2), forming an imidazol-2-ylmethylamine substructure. This is in contrast to the more common 1-substituted imidazoles, such as 1-(cyclopropylmethyl)-1H-imidazole, where the cyclopropylmethyl group is directly attached to a nitrogen atom . This positional difference alters the electron density and the availability of the imidazole nitrogens for hydrogen bonding and metal coordination. The 2-substituted imidazole in the target compound positions the basic amine further from the aromatic ring, which can be critical for fitting into enzyme active sites .
| Evidence Dimension | Imidazole ring substitution pattern |
|---|---|
| Target Compound Data | 2-substituted imidazole with a methylene-amine linker |
| Comparator Or Baseline | 1-substituted imidazole (e.g., 1-(cyclopropylmethyl)-1H-imidazole) |
| Quantified Difference | Qualitative difference in hydrogen-bonding capacity and steric presentation of the basic amine group. |
| Conditions | Structural analysis by 1H NMR and 13C NMR; theoretical assessment based on chemical structure. |
Why This Matters
For scientists procuring building blocks, the specific 2-position linkage provides a distinct synthetic handle and pharmacophoric element that is not available from 1-substituted imidazole isomers, enabling the exploration of different chemical space in drug discovery.
- [1] PubChem. 1-(Cyclopropylmethyl)-1H-imidazole (CID 20835327). View Source
- [2] Zheng, Q., et al. (2018). Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 28(23-24), 3808-3812. View Source
